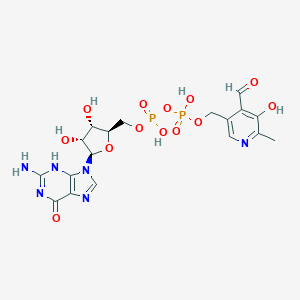

Guanosine diphosphopyridoxal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanosine diphosphopyridoxal (GDP-PL) is a nucleotide-derived cofactor analog that combines a guanosine diphosphate (GDP) moiety with pyridoxal 5'-phosphate (PLP), a bioactive form of vitamin B5. Its molecular formula is C₁₈H₂₂N₆O₁₃P₂, with a molecular weight of 592.347 g/mol and a density of 2.14 g/cm³ . The compound features a guanosine nucleoside linked via a diphosphate bridge to pyridoxal, a structure that enables interactions with enzymes requiring nucleotide or PLP cofactors.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing guanosine diphosphopyridoxal and characterizing its purity?

this compound is synthesized by chemically linking pyridoxal phosphate to adenosine diphosphate (ADP) via a pyrophosphate bond. Key steps include:

- Chemical coupling : Use of reactive intermediates (e.g., carbodiimides) to activate phosphate groups for bond formation .

- Purification : Affinity chromatography (e.g., Blue Toyopearl) to isolate the compound based on NADH-binding specificity .

- Purity assessment : UV-Vis spectroscopy (absorbance at 325–390 nm for pyridoxal derivatives) and stoichiometric analysis of borohydride-reduced adducts .

Q. How can researchers confirm the specificity of this compound for lysine residues in enzyme active sites?

Methodological approaches include:

- Kinetic inactivation assays : Incubate the enzyme (e.g., lactate dehydrogenase) with this compound and measure activity loss over time. NADH should protect the enzyme if the modification targets the active site .

- Stoichiometric binding analysis : Compare molar ratios of reagent-bound enzyme subunits to residual activity. A 1:1 ratio confirms site-specific modification .

- Competitive inhibition : Use pyridoxal phosphate as a control; this compound should show higher specificity due to its extended ADP moiety .

Q. What spectroscopic techniques are optimal for tracking this compound-enzyme interactions?

- Fluorescence spectroscopy : Monitor changes in pyridoxal’s intrinsic fluorescence (excitation 325 nm, emission 390 nm) upon binding to lysine residues .

- Circular dichroism (CD) : Detect conformational shifts in the enzyme’s secondary structure post-modification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in enzyme inactivation data caused by this compound?

Contradictions may arise due to variable reagent binding or enzyme isoforms. Strategies include:

- Heterogeneity analysis : Use affinity chromatography (Blue Toyopearl) to separate enzyme species with distinct modification levels and compare their NADH-binding affinities and activities .

- Cross-validation : Pair kinetic inactivation data with structural techniques (e.g., X-ray crystallography) to map modification sites .

- Statistical rigor : Replicate experiments ≥3 times and apply ANOVA to assess significance of inactivation differences .

Q. What methodologies are recommended for analyzing conflicting data on this compound’s role in cellular signaling pathways?

- Comparative literature review : Align findings with prior studies on related compounds (e.g., adenosine diphosphopyridoxal) to identify conserved mechanisms .

- Dose-response assays : Test varying concentrations of this compound to distinguish specific effects from off-target interactions .

- Pathway inhibition : Use GTP cyclohydrolase inhibitors to isolate this compound’s contribution to pteridine synthesis .

Q. How can researchers optimize experimental designs to assess this compound’s neuroprotective effects in vitro?

- Cell viability assays : Combine Hoechst/propidium iodide staining with fluorescence microscopy to quantify serum deprivation-induced apoptosis in neuronal PC12 cells .

- Control groups : Include untreated cells and cells treated with non-phosphorylated guanosine to isolate the ADP-pyridoxal moiety’s role .

- Time-course studies : Measure neuroprotection at 6, 12, and 24 hours to capture dynamic effects .

Q. Methodological Frameworks for Data Interpretation

Q. What criteria should guide the statistical analysis of this compound modification studies?

- Data normalization : Express enzyme activity as a percentage of untreated controls to account for batch variability .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points in inactivation assays .

- Meta-analysis : Pool data from multiple studies to calculate weighted mean inactivation rates and confidence intervals .

Q. How can researchers align their findings with existing literature while addressing gaps in this compound research?

- Gap analysis : Use tools like PICO (Population, Intervention, Comparison, Outcome) to identify understudied areas (e.g., tissue-specific effects) .

- Cross-disciplinary synthesis : Incorporate insights from nucleotide metabolism and enzyme kinetics studies to propose novel hypotheses .

Q. Tables for Key Experimental Parameters

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridoxal 5'-Phosphate (PLP)

PLP (C₈H₁₀NO₆P, MW 247.14 g/mol) is the active form of vitamin B6 and a cofactor for enzymes involved in transamination, decarboxylation, and racemization reactions . Unlike GDP-PL, PLP lacks a nucleotide component, which limits its ability to interact with nucleotide-binding enzyme domains. However, both compounds share the pyridoxal group, enabling covalent modification of lysine residues in enzyme active sites. Studies on lactate dehydrogenase (LDH) show that PLP modifies multiple lysyl residues non-specifically, whereas nucleotide-linked analogs like GDP-PL exhibit higher specificity .

Adenosine Diphosphopyridoxal (ADP-PL)

ADP-PL replaces GDP-PL’s guanosine with adenosine. In rabbit muscle LDH, ADP-PL inactivated 64% of enzymatic activity at 1 mM, compared to 51% and 34% for triphospho- and tetraphospho-pyridoxal analogs, respectively . This suggests that diphosphate-linked pyridoxal derivatives are more potent enzyme modifiers than their tri- or tetraphosphate counterparts. NADH fully protected LDH from ADP-PL inactivation, indicating that ADP-PL targets the NADH-binding site . GDP-PL’s guanosine moiety may similarly interact with guanine-specific nucleotide pockets in enzymes like purine biosynthesis regulators.

5-Deoxypyridoxal and Fluorinated Analogs

5-Deoxypyridoxal (lacking the 5'-hydroxyl group) and 6-fluoro-5'-deoxypyridoxal (6-FDPL) are PLP analogs used to study cofactor-dependent enzymes. These modifications alter enzymatic activity; for example, 6-FDPL-reconstituted glycogen phosphorylase showed reduced catalytic efficiency compared to PLP . Unlike GDP-PL, these analogs lack nucleotide components but highlight how pyridoxal modifications influence cofactor-enzyme interactions.

Guanosine Derivatives in Purine Metabolism

Guanosine monophosphate (GMP) and inosine monophosphate (IMP) are purine biosynthesis intermediates. IMP dehydrogenase (IMPDH) and GMP reductase (GMPR) regulate their interconversion . Phosphorylated guanosine derivatives, such as GDP-PL, may inhibit these enzymes, analogous to how guanosine phosphorylated derivatives block de novo purine synthesis, leading to adenine starvation .

Key Research Findings and Mechanistic Insights

Enzyme Inactivation and Specificity

- LDH Modification : ADP-PL and GDP-PL analogs inactivate LDH by targeting lysyl residues in the NADH-binding site. The diphosphate bridge enhances specificity compared to PLP .

- Purine Pathway Inhibition: Phosphorylated guanosine derivatives disrupt purine biosynthesis, suggesting GDP-PL could act as a feedback inhibitor of IMPDH or GMPR .

Structural Determinants of Activity

- Nucleotide vs. Pyridoxal Dominance: The guanosine diphosphate in GDP-PL likely directs it to nucleotide-binding enzymes, while the pyridoxal group facilitates covalent active-site modifications.

- Phosphate Chain Length : Diphosphate-linked pyridoxal derivatives (e.g., ADP-PL, GDP-PL) show higher enzymatic inactivation efficiency than tri- or tetraphosphate variants .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Effects of Pyridoxal Derivatives

属性

CAS 编号 |

117643-62-6 |

|---|---|

分子式 |

C18H22N6O13P2 |

分子量 |

592.3 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI 键 |

JMKGOAIKKDLOTO-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

手性 SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

规范 SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

同义词 |

guanosine diphosphopyridoxal |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。